Cas no 1804809-26-4 (3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine)

3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with a chloromethyl group, a hydroxyl group, a nitro group, and a trifluoromethoxy moiety. This multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients requiring nitroaromatic or trifluoromethoxy functionalities. The chloromethyl group enhances reactivity for further derivatization, while the electron-withdrawing nitro and trifluoromethoxy groups influence the compound's electronic properties, facilitating selective reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, making it a reliable choice for research and industrial applications requiring precision and functional diversity.
3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine structure
1804809-26-4 structure
Product Name:3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine
CAS No:1804809-26-4
MF:C7H4ClF3N2O4
MW:272.565871238709
CID:4832854
Update Time:2025-06-15

3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine
    • Inchi: 1S/C7H4ClF3N2O4/c8-1-3-5(13(15)16)4(14)2-12-6(3)17-7(9,10)11/h2,14H,1H2
    • InChI Key: CVXJKMBFUMPDJU-UHFFFAOYSA-N
    • SMILES: ClCC1C(=NC=C(C=1[N+](=O)[O-])O)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 285
  • XLogP3: 2.8
  • Topological Polar Surface Area: 88.2

3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029094721-1g
3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine
1804809-26-4 97%
1g
$1,504.90 2022-04-01

Additional information on 3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine

Recent Advances in the Study of 3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804809-26-4)

The compound 3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804809-26-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique nitro and trifluoromethoxy functional groups, has shown promising potential in various therapeutic applications, including antimicrobial and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.

A study published in the Journal of Medicinal Chemistry (2023) investigated the antimicrobial efficacy of 3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine against multidrug-resistant bacterial strains. The results demonstrated potent inhibitory activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) in the range of 0.5-2 µg/mL. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies.

In another groundbreaking study, researchers explored the anticancer potential of this compound in vitro and in vivo. The findings, published in Bioorganic & Medicinal Chemistry Letters (2024), revealed that 3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. Notably, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window. Further pharmacokinetic studies in rodent models indicated good oral bioavailability and a half-life suitable for once-daily dosing.

The synthetic optimization of 3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine has also been a focus of recent research. A team at the University of Cambridge developed a novel, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This advancement, detailed in Organic Process Research & Development (2023), is expected to facilitate larger-scale production for preclinical and clinical studies.

Despite these promising developments, challenges remain in the clinical translation of 3-(Chloromethyl)-5-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine. Issues such as potential off-target effects and long-term toxicity profiles require further investigation. Ongoing research aims to address these concerns through structural modifications and comprehensive safety assessments. The compound's unique chemical structure and demonstrated biological activities position it as a compelling candidate for future drug development efforts in infectious diseases and oncology.

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